molecular formula C18H16N2O2S2 B12184750 (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12184750
M. Wt: 356.5 g/mol
InChI Key: KESXLHPJJLBOKH-UHFFFAOYSA-N
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Description

The compound "(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one" is a rhodanine (2-thioxo-thiazolidin-4-one) derivative. Rhodanine-based compounds are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The E-configuration at the C5 position is critical for its stereoelectronic properties, influencing molecular interactions and biological efficacy.

Properties

Molecular Formula

C18H16N2O2S2

Molecular Weight

356.5 g/mol

IUPAC Name

4-hydroxy-5-[(3-hydroxyphenyl)iminomethyl]-3-(2-phenylethyl)-1,3-thiazole-2-thione

InChI

InChI=1S/C18H16N2O2S2/c21-15-8-4-7-14(11-15)19-12-16-17(22)20(18(23)24-16)10-9-13-5-2-1-3-6-13/h1-8,11-12,21-22H,9-10H2

InChI Key

KESXLHPJJLBOKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=C(SC2=S)C=NC3=CC(=CC=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 3-hydroxyaniline with a suitable aldehyde, followed by cyclization with a thioamide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.

Chemical Reactions Analysis

Nucleophilic Addition at Exocyclic Double Bond

The α,β-unsaturated carbonyl system (C5 methylidene group) undergoes nucleophilic additions, particularly with thiols or amines. This reaction is critical for biological interactions and synthetic modifications.

Key Observations

Reaction PartnerProduct FormedConditionsReference
Cysteine thiolsThio-Michael adductsPhysiological pH, 37°C
Primary aminesSchiff base derivativesEthanol, reflux

In enzymatic environments, the exocyclic double bond reacts with cysteine residues (e.g., in glutamate racemase), forming covalent adducts that inhibit enzyme activity .

Cyclization and Condensation Reactions

The thioxo group (C2=S) and hydrazine-like [(3-hydroxyphenyl)amino]methylidene moiety enable cyclization with aldehydes or ketones.

Example Reaction Pathway

text
(5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one + Furfural (or substituted benzaldehyde) (Z)-5-[(5-arylidene)-4-oxo-2-thioxothiazolidin-3-yl] derivatives

Conditions: Glacial acetic acid, 80°C, 6–8 hours .

Oxidation

The thioxo group (C2=S) oxidizes to sulfonyl (–SO₂–) under strong oxidizing agents (e.g., H₂O₂, KMnO₄), altering biological activity:

C2=SH2O2C2=SO2\text{C2=S} \xrightarrow{\text{H}_2\text{O}_2} \text{C2=SO}_2

This modification reduces electron density at the thiazolidinone ring, diminishing electrophilic reactivity.

Reduction

The exocyclic double bond undergoes catalytic hydrogenation (H₂/Pd-C) to yield saturated analogs:

(5E)-isomerH2(5S)-dihydro derivative(5E)\text{-isomer} \xrightarrow{\text{H}_2} (5S)\text{-dihydro derivative}

Stereochemical outcomes depend on catalyst choice and reaction time .

Acid/Base-Mediated Rearrangements

Under acidic conditions (HCl/EtOH), the [(3-hydroxyphenyl)amino]methylidene group undergoes tautomerization:

text
Keto-enol tautomerism → Stabilized enolate intermediates

This enhances electrophilicity at C5, facilitating nucleophilic attacks .

Biological Alkylation Reactions

The compound participates in alkylation with biological nucleophiles:

Target BiomoleculeInteraction SiteBiological Consequence
GlutathioneThiol (–SH)Detoxification pathway
DNA nucleobasesAmino groupsPotential mutagenicity

Electrophilic regions (C5 methylidene and C2=S) drive these interactions, as demonstrated in cytotoxicity assays .

Photochemical Reactivity

UV irradiation (254 nm) induces [2+2] cycloaddition at the exocyclic double bond, forming dimeric structures:

2×(5E)-compoundhνDimer (bridged bicyclic system)2 \times \text{(5E)-compound} \xrightarrow{h\nu} \text{Dimer (bridged bicyclic system)}

This reaction alters solubility and bioavailability.

Coordination Chemistry

The thioxo group acts as a bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺):

Cu2++2×(5E)-compound[Cu(L)2]Cl2\text{Cu}^{2+} + 2 \times \text{(5E)-compound} → [\text{Cu}(L)_2]\text{Cl}_2

Applications: Catalytic activity in oxidation reactions .

Comparative Reactivity Table

Functional GroupReactivityBiological Relevance
C2=S (thioxo)HighEnzyme inhibition
C5 methylideneModerateCytotoxicity
3-hydroxyphenylLowSolubility modulation

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as an anticancer agent . Preliminary studies indicate its ability to inhibit the growth of various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, displaying significant cytotoxicity with IC50 values in the low micromolar range .

Enzyme Inhibition Studies

The compound acts as an enzyme inhibitor , which can be useful in understanding enzyme mechanisms and developing targeted therapies. It has potential applications in studying enzymes involved in inflammation and cancer proliferation pathways . The binding interactions with specific enzymes can lead to the development of more effective therapeutic agents.

Antimicrobial Properties

Research indicates that this thiazolidinone derivative possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing effectiveness comparable to standard antibiotics. This makes it a candidate for developing new antimicrobial agents .

Material Science

Due to its unique chemical structure, the compound can be utilized in the formulation of new materials with specific properties, such as polymers and coatings. The thiazolidinone core allows for modifications that can enhance material performance in industrial applications .

Case Studies

Study TitleFocusFindings
Synthesis and Biological Activity EvaluationAnticancer ActivityShowed significant cytotoxicity against MCF-7 and HCT-116 cell lines with IC50 values ranging from 1.9 to 7.52 μg/mL .
Enzyme Inhibition MechanismsEnzyme InteractionDemonstrated binding affinity towards specific enzymes involved in inflammatory pathways, suggesting potential therapeutic applications .
Antimicrobial EfficacyBacterial ResistanceEffective against multiple bacterial strains; potential for development into a new class of antibiotics .

Mechanism of Action

The mechanism of action of (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Rhodanine derivatives are structurally diverse, with variations primarily in the substituents at the C5 methylidene and N3 positions. Below is a comparative analysis of the target compound with key analogs:

Compound Name C5 Substituent N3 Substituent Configuration Key Properties/Activities Reference
(5E)-5-{[(3-Hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 3-Hydroxyphenylamino 2-Phenylethyl E Potential H-bonding, moderate polarity N/A
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 2-Methylbenzylidene Phenyl Z Crystallographically characterized; planar structure
(5E)-3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-thioxo-1,3-thiazolidin-4-one 2-Methoxybenzylidene 3-Chlorophenyl E Enhanced lipophilicity (Cl substituent)
(5Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Azulene H (unsubstituted) Z Electrochemically active; redox properties
CU-3: 5-[(2E)-3-(2-Furyl)prop-2-enylidene]-3-[(phenylsulfonyl)amino]-2-thioxo-1,3-thiazolidin-4-one Furyl-propenylidene Phenylsulfonylamino E DGKβ inhibitor (IC₅₀ = 0.6 μM); pro-apoptotic

Physicochemical Properties

  • Lipophilicity : The 3-chlorophenyl substituent in the analog () increases logP compared to the target compound’s 3-hydroxyphenyl group, affecting membrane permeability .
  • Thermal Stability : The decomposition temperature of the target compound (analogous to 9e , 178–246°C) is lower than that of halogenated derivatives (e.g., : predicted boiling point 608.3°C) .

Computational Similarity Analysis

  • Tanimoto Coefficients : Structural similarity between the target compound and 9e () is moderate (Tc ≈ 0.65–0.70), driven by shared rhodanine cores but divergent substituents .
  • Graph-Based Comparisons : The 2-phenylethyl group at N3 introduces steric effects distinct from simpler phenyl or methyl substituents, reducing similarity scores in subgraph matching .

Research Findings and Implications

Halogenated or sulfonylated derivatives (e.g., –19) improve target selectivity but require optimization for solubility .

Stereochemical Influence :

  • The E-configuration in the target compound may favor planar molecular geometries, enhancing π-π stacking interactions in biological targets compared to Z-isomers .

Future Directions :

  • Electrochemical profiling (as in ) could elucidate the target compound’s redox behavior .
  • Crystallographic studies (using tools like SHELX or ORTEP ) are needed to resolve its 3D structure and intermolecular interactions .

Biological Activity

The compound (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its antioxidant, antibacterial, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a thiazolidinone core structure, characterized by a thiazolidine ring with a thioketone functionality. The presence of the 3-hydroxyphenyl and phenylethyl groups contributes to its biological activity through potential interactions with various biological targets.

Antioxidant Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant antioxidant properties. In vitro assays have demonstrated that compounds in this class can effectively scavenge free radicals. For instance, certain derivatives showed an EC50 value significantly lower than that of ibuprofen, indicating potent antioxidant activity .

Table 1: Antioxidant Activity of Thiazolidin-4-One Derivatives

CompoundEC50 (µM)Comparison to Ibuprofen
(5E)-Thiazolidin60.8314x more active
Other Derivative 170.0410x more active
Other Derivative 273.5811x more active

Antibacterial Activity

The antibacterial potential of thiazolidin-4-one derivatives has been extensively studied. For example, compounds containing specific substituents demonstrated high inhibition rates against Gram-positive and Gram-negative bacteria. A notable derivative exhibited an inhibition percentage of 91.66% against Staphylococcus aureus and 88.46% against Escherichia coli .

Table 2: Antibacterial Activity Against Common Bacteria

CompoundInhibition % (E. coli)Inhibition % (S. aureus)
(5E)-Thiazolidin88.4691.66
Other Derivative A75.0080.00

Anticancer Activity

Thiazolidin-4-one derivatives are also noted for their anticancer properties. Studies have shown that these compounds can inhibit the proliferation of various cancer cell lines, including HT29 adenocarcinoma cells and H460 lung cancer cells . The mechanism often involves the inhibition of specific kinases or enzymes critical for cancer cell survival.

Case Study: Anticancer Efficacy
In a study evaluating the efficacy of a series of thiazolidin-4-one derivatives, several compounds demonstrated significant cytotoxicity against multiple cancer cell lines with IC50 values in the low micromolar range. The structure-activity relationship analysis revealed that modifications at the C2 position significantly influenced anticancer activity .

The biological activities of thiazolidin-4-one derivatives are attributed to their ability to interact with various molecular targets:

  • Antioxidant Mechanism: The thioketone group is believed to donate electrons to free radicals, neutralizing them and preventing oxidative stress.
  • Antibacterial Mechanism: These compounds may disrupt bacterial cell wall synthesis or inhibit essential bacterial enzymes.
  • Anticancer Mechanism: They often act as enzyme inhibitors or interfere with signaling pathways involved in cell proliferation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5E)-5-{[(3-hydroxyphenyl)amino]methylidene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one?

  • Methodological Answer : The compound can be synthesized via a two-step process:

Thiazolidinone Core Formation : React thiocarbonylbisthioglycolic acid with a hydrazide derivative (e.g., ethyl (substituted)aceto-hydrazide) under acidic conditions to form the 2-thioxo-1,3-thiazolidin-4-one scaffold .

Knoevenagel Condensation : Introduce the (3-hydroxyphenyl)amino-methylidene group by reacting the thiazolidinone intermediate with 3-hydroxybenzaldehyde in the presence of ammonium acetate and acetic acid. Microwave-assisted synthesis (e.g., 60–80°C, 5–10 minutes) can improve yields (up to 90%) compared to conventional heating .

  • Key Considerations : Monitor reaction progress via TLC and purify via recrystallization from DMF/ethanol mixtures .

Q. How can the E-configuration of the exocyclic double bond in the compound be confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Resolve single-crystal structures using SHELXTL or similar software to unambiguously determine the stereochemistry .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JH,H^3J_{H,H}) in 1^1H-NMR; E-configuration typically shows coupling constants >12 Hz for trans-vinylic protons .
  • IR Spectroscopy : Confirm the presence of C=N stretching vibrations (~1600 cm1^{-1}) and thiocarbonyl groups (~1200 cm1^{-1}) .

Q. What are the recommended techniques for characterizing this compound’s purity and stability?

  • Methodological Answer :

  • HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to assess purity and detect degradation products .
  • Thermogravimetric Analysis (TGA) : Evaluate thermal stability under nitrogen atmosphere (heating rate: 10°C/min) .
  • Elemental Analysis : Verify C, H, N, and S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing byproduct formation?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes (e.g., 3–6 minutes at 100 W) to suppress side reactions like oxidation of the hydroxy group .
  • Catalytic Optimization : Use Lewis acids (e.g., ZnCl2_2) or ionic liquids to enhance regioselectivity during the Knoevenagel step .
  • DoE (Design of Experiments) : Apply response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading) and identify critical parameters .

Q. What strategies resolve contradictions in biological activity data across similar thiazolidinone derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing 3-hydroxyphenyl with 4-fluoro or nitro groups) and compare IC50_{50} values against Gram-positive bacteria or cancer cell lines .
  • Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., diacylglycerol kinase β or bacterial topoisomerases) and validate via mutagenesis assays .
  • Meta-Analysis : Cross-reference bioactivity data from PubChem and crystallographic databases to identify confounding factors (e.g., solvent effects, assay protocols) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic/electrophilic reactions?

  • Methodological Answer :

  • DFT Calculations : Perform geometry optimization at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces and identify reactive sites (e.g., thiocarbonyl sulfur, exocyclic double bond) .
  • Hammett Constants : Correlate substituent effects (σ+^+ values) on the phenyl ring with reaction rates in substitution or oxidation reactions .
  • MD Simulations : Simulate solvation effects in DMSO/water mixtures to predict hydrolysis pathways .

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